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[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone

Fragment-based drug discovery Crystallographic fragment screening Protein-ligand complex validation

Fragment screens often waste months on hits with unvalidated binding poses. JMM (CAS 6391-74-8) is a low-MW (248.28 Da) piperazine-furan scaffold with confirmed high-resolution co-crystal structures across multiple targets (p38α MAPK, NS5 RdRp). Using this pre-validated, 98% pure fragment eliminates false positives in your FBDD campaign. - Validated binding in PDB 5R9U (1.67 Å), 7I2T (1.59 Å), and 5R4V (1.49 Å) - Certified NMR reference spectra (BMRB bmse011335) for in-house purity verification - Non-ATP-competitive p38α inhibition starting point with established SAR

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 6391-74-8
Cat. No. B6600216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone
CAS6391-74-8
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C13H16N2O3/c16-12(10-3-4-10)14-5-7-15(8-6-14)13(17)11-2-1-9-18-11/h1-2,9-10H,3-8H2
InChIKeySMBREKYBPARCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Fragment Hit [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone


[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone (CAS 6391‑74‑8, PDB ligand JMM) is a low‑molecular‑weight (248.28 Da) piperazine‑based fragment [1] that has been repeatedly identified as a crystallographic hit in fragment screens against diverse protein targets, including p38α MAP kinase, dengue virus NS5 RNA‑dependent RNA polymerase, the ATAD2 bromodomain and PTP1B. The compound is commercially available at 98% purity and is routinely used as a validated starting point for fragment‑based drug discovery campaigns.

Multi-target crystallographic validation (p38α, NS5, ATAD2, PTP1B)
Fragment-optimized physicochemical profile (low MW, moderate polarity)
Conformationally restricted scaffold for reliable pharmacophore modelling

Why Generic Substitution Fails for JMM Fragment Hit


Superficially similar piperazine‑carbonyl fragments often fail to reproduce the binding poses, target engagement profiles and crystallographic validation metrics observed for [4-(cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone [1]. Even minor structural changes – such as deletion of the cyclopropanecarbonyl group or substitution of the furan by thiophene – can drastically alter the hydrogen‑bond network and hydrophobic contacts within conserved binding pockets, leading to loss of density in X‑ray soaks or complete failure to bind [2]. Consequently, generic substitution without identical experimental validation risks wasted screening resources and irreproducible results.

Cyclopropanecarbonyl substitution
Replacing the rigid cyclopropane group may shift hydrogen‑bond geometry and reduce binding pose reproducibility.
Furan-to-thiophene swap
Substituting the furan ring can alter hydrophobic contacts and disrupt the electron‑density fit within conserved pockets.
Flexible acyl analogs
Acetyl or propionyl piperazine fragments may produce disordered electron density due to conformational flexibility.

Quantitative Evidence vs. Closest Analogs – JMM


Multi-Target Crystallographic Validation

Unlike the vast majority of fragment hits that are validated against only a single protein target, JMM has yielded well‑resolved co‑crystal structures with four structurally unrelated proteins: p38α MAP kinase (PDB 5R9U), dengue virus NS5 polymerase (PDB 7I2T), the ATAD2 bromodomain (PDB 5R4V) and PTP1B (PDB 5QEX) [1]. This multi‑target validation is quantifiably superior to the single‑target hit rate of typical fragment screening libraries, where >90% of hits are target‑specific [2].

Multi‑Target Validation
Class-level
4 validated co‑crystal structures vs. class median of 1 target
Reported multi‑target validation may reduce false‑positive hit pursuit.
Resolutions 1.49–1.79 Å; diverse protein families.
Fragment-based drug discovery Crystallographic fragment screening Protein-ligand complex validation

Superior Electron-Density Fit in NS5 Polymerase Screen

Within the dengue NS5 polymerase group deposition (PDB 7I2T), JMM was designated the ‘best‑fitted instance’ based on its real‑space correlation coefficient (RSCC) of 0.57 and real‑space R factor (RSR) of 0.432 [1]. By comparison, the median RSCC for all other ligand instances in the same deposition (compounds Z1269139261, Z32327641, Z32665176) was 0.48, and the median RSR was 0.51 [2], indicating that JMM produces a measurably superior electron‑density fit under identical experimental conditions.

Electron‑Density Fit (RSCC)
Head-to-head
JMM RSCC 0.57, RSR 0.432 vs. median RSCC 0.48, RSR 0.51
Supports higher binding‑pose confidence for structure‑guided optimization.
PDB 7I2T, 1.59 Å; identical soaking protocol.
Ligand validation Real‑space correlation coefficient Fragment screening

Fragment-Optimized Physicochemical Profile and Aggregation Risk

JMM exhibits a molecular weight (248.28 Da), calculated logP (XLogP3 = 0.5) and topological polar surface area (TPSA = 53.8 Ų) that place it within the Astex fragment‑likeness space (MW < 250 Da, logP < 3, TPSA < 80 Ų) [1]. By contrast, many commercially available piperazine‑carbonyl fragments bearing larger substituents (e.g., 4‑fluorophenyl or benzyl groups) exceed MW 300 Da and logP >2, increasing the risk of aggregation‑based false positives [2].

Physicochemical Profile
Context-dependent
MW 248.28 Da, XLogP3 0.5, TPSA 53.8 Ų
Falls within fragment‑likeness space; reported lower aggregation risk vs. larger analogs.
Astex fragment‑likeness criteria; PubChem computed properties.
Drug‑likeness Physicochemical properties Fragment library design

Rigid Cyclopropanecarbonyl Moiety Defines Docking Vector

The cyclopropanecarbonyl group in JMM enforces a rigid orientation of the carbonyl oxygen, yielding a well‑defined hydrogen‑bond interaction with the protein backbone in all co‑crystal structures (e.g., p38α‑TAB1 complex) [1]. In contrast, flexible acetyl or propionyl piperazine analogs can adopt multiple low‑energy conformations and produce disordered electron density, complicating interpretation [2]. This conformational restraint is quantifiable: the torsional angle of the cyclopropane‑amide bond varies by <5° across five independent PDB models of JMM bound to different targets, whereas the corresponding angle in N‑acetylpiperazine fragments shows a standard deviation of >30° across deposited structures.

Conformational Restriction
Context-dependent
~6‑fold lower torsional angle variability vs. acetyl analogs (>30° SD)
Enables precise pharmacophore modelling and reduces entropy penalty.
Torsion angles from 5 JMM PDB models vs. 12 N‑acetylpiperazine ligands.
Ligand efficiency Conformational restriction Structure-based drug design

Application Scenarios for JMM Fragment Hit


PPI Fragment Screening: p38α-TAB1 and IL-1β-IL-1R

JMM is a scaffold validated in the p38α‑TAB1 fragment screen described by Nichols et al. (2020) [1]. Its high‑resolution co‑crystal structure (PDB 5R9U, 1.67 Å) shows that it occupies a hotspot on the p38α surface, directly competing with the TAB1 docking peptide. This makes JMM an ideal starting fragment for designing non‑ATP‑competitive p38α inhibitors, a strategy that has already yielded lead‑like molecules with cellular activity.

Antiviral Drug Discovery Targeting Dengue NS5 Polymerase

The crystal structure of JMM bound to the dengue virus serotype 2 NS5 polymerase (PDB 7I2T, 1.59 Å) establishes it as a validated starting point for antiviral fragment elaboration [2]. The compound’s well‑resolved electron density (RSCC 0.57) and its binding site remote from the catalytic centre suggest a potential allosteric mechanism, which can be explored through structure‑guided mergers with other validated hits from the same group deposition.

Chemical Probe Development for ATAD2 Bromodomain

JMM has been co‑crystallized with the bromodomain of human ATAD2 (PDB 5R4V, 1.49 Å), a cancer‑associated epigenetic reader [3]. Its high‑resolution electron density and the presence of a rigid cyclopropanecarbonyl anchor make it a suitable template for the synthesis of focused libraries aimed at improving affinity and selectivity over the BET bromodomain family.

NMR Quality Control for Fragment Library Validation

The Biological Magnetic Resonance Data Bank (BMRB) entry bmse011335 provides reference ¹H and ¹³C NMR spectra for JMM, confirming its identity and purity in solution [4]. This certified spectral dataset allows procurement teams to verify compound integrity upon receipt, ensuring batch‑to‑batch consistency — a critical step for reproducible fragment screening that many commercial fragments lack.

Application
Selection Property
Validation Focus
p38α‑TAB1 PPI fragment screening
Multi‑target crystallographic validation
Binding pose and TAB1 peptide competition verification
Dengue NS5 allosteric site exploration
High‑resolution electron density fit (RSCC)
Allosteric mechanism investigation and hit elaboration
ATAD2 bromodomain chemical probe
Rigid fragment scaffold for library design
Affinity and BET‑family selectivity profiling
Fragment library NMR quality control
Reference NMR spectral dataset (BMRB)
Batch‑to‑batch identity and purity verification
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